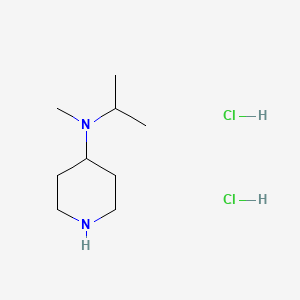![molecular formula C8H5BrN2O2 B1455051 4-Brom-1H-pyrrolo[2,3-c]pyridin-2-carbonsäure CAS No. 1252572-24-9](/img/structure/B1455051.png)
4-Brom-1H-pyrrolo[2,3-c]pyridin-2-carbonsäure
Übersicht
Beschreibung
“4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid” is a chemical compound . Its empirical formula is C8H5BrN2O2 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid” can be represented by the SMILES stringBrC1=CN=CC2=C1C=CN2 . This indicates that the compound contains a bromine atom attached to a pyrrolopyridine ring.
Wissenschaftliche Forschungsanwendungen
Biologische Aktivität
Pyrrolo[3,4-c]pyridin-Derivate haben ein breites Spektrum pharmakologischer Eigenschaften . Sie wurden als Analgetika und Sedativa untersucht . Biologische Untersuchungen haben gezeigt, dass Pyrrolo[3,4-c]pyridine zur Behandlung von Erkrankungen des Nerven- und Immunsystems eingesetzt werden können .
Antidiabetische Anwendungen
Diese Verbindungen haben eine Wirksamkeit bei der Senkung des Blutzuckers gezeigt . Sie könnten Anwendung in der Prävention und Behandlung von Erkrankungen mit erhöhtem Plasma-Blutzucker finden, wie z. B. Hyperglykämie, Typ-1-Diabetes, Diabetes als Folge von Fettleibigkeit, diabetischer Dyslipidämie, Hypertriglyzeridämie, Insulinresistenz, gestörter Glukosetoleranz, Hyperlipidämie, Herz-Kreislauf-Erkrankungen und Bluthochdruck .
Antimikrobielle Anwendungen
Pyrrolo[3,4-c]pyridin-Derivate wurden als antimikrobielle Wirkstoffe gefunden .
Antiviren-Anwendungen
Einige Derivate haben eine signifikante Anti-HIV-1-Aktivität gezeigt . Zum Beispiel zeigte Ethyl-2-(4-Fluorphenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-carboxylat eine signifikante Anti-HIV-1-Aktivität (EC 50 = 1,65 µM) und einen in vitro therapeutischen Index TI = 7,98 .
Antitumor-Aktivitäten
Pyrrolo[3,4-c]pyridin-Derivate wurden auch als Antitumor-Wirkstoffe gefunden .
Hemmung der Zellmigration und -invasion
Einige Verbindungen, wie z. B. Verbindung 4h, wurden auf ihre Wirkung auf die Migrations- und Invasionsfähigkeit von Zellen untersucht .
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It can also cause skin irritation (Skin Irrit. 2) and serious eye damage (Eye Dam. 1) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), wearing protective gloves/eye protection/face protection (P280), and calling a POISON CENTER or doctor/physician if feeling unwell (P301 + P312) .
Eigenschaften
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-2-10-3-7-4(5)1-6(11-7)8(12)13/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIZMUGQMJBNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=CN=CC(=C21)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743745 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1252572-24-9 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1252572-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


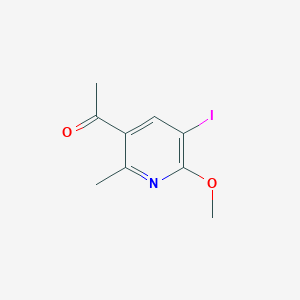

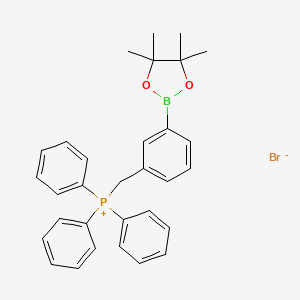
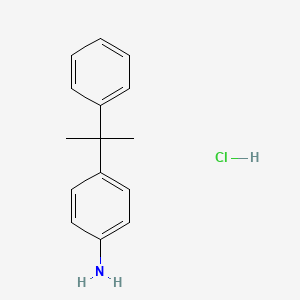
![2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)-](/img/structure/B1454979.png)


![N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B1454984.png)

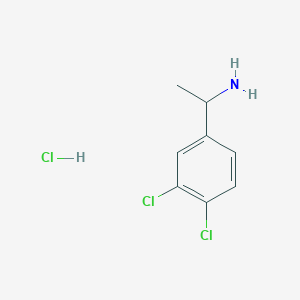
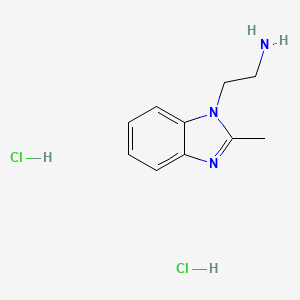
![4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1454988.png)
![2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1454989.png)
